molecular formula C12H11ClN2 B125820 N-[(4-chlorophenyl)methyl]pyridin-2-amine CAS No. 22881-33-0

N-[(4-chlorophenyl)methyl]pyridin-2-amine

Cat. No. B125820
CAS RN: 22881-33-0
M. Wt: 218.68 g/mol
InChI Key: QCRNCCIQUTVWLT-UHFFFAOYSA-N
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Description

The compound "N-[(4-chlorophenyl)methyl]pyridin-2-amine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a pyridin-2-amine moiety substituted with a 4-chlorophenylmethyl group. This structure is related to various compounds that have been synthesized and studied for their chemical and biological properties, as seen in the provided papers.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, as seen in the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, which was achieved by cyclization of a thiosemicarbazide in the presence of Ni(NO3)2 . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester, which was obtained through chlorination and esterification . These methods could potentially be adapted for the synthesis of "N-[(4-chlorophenyl)methyl]pyridin-2-amine."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of a chiral sec-amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was characterized after the reduction of an imine . The molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) was also determined by X-ray diffraction and high-resolution NMR studies . These techniques could be employed to analyze the molecular structure of "N-[(4-chlorophenyl)methyl]pyridin-2-amine."

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl-substituted pyridines can be complex. For example, a salt of 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol exhibited a dynamic process due to nitrogen inversion at the central amine nitrogen, as identified by NMR spectroscopy . The interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides were probed, revealing various hydrogen bonding modes and intermolecular interactions . These studies provide insights into the potential reactivity of "N-[(4-chlorophenyl)methyl]pyridin-2-amine."

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-substituted pyridines can be influenced by their molecular structure. For instance, the melting temperatures of N-(chlorophenyl)pyridinecarboxamides were found to depend on lattice energy and molecular symmetry, following Carnelley’s rule . The antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was attributed to its crystal structure and the presence of intermolecular hydrogen bonds . These findings suggest that the physical and chemical properties of "N-[(4-chlorophenyl)methyl]pyridin-2-amine" would also be closely related to its molecular structure and intermolecular interactions.

Scientific Research Applications

Understanding Heterocyclic Amine Exposure and Carcinogenicity

N-[(4-chlorophenyl)methyl]pyridin-2-amine belongs to the class of heterocyclic amines, compounds known for their presence in cooked foods and potential carcinogenicity. Research into similar heterocyclic amines has revealed insights into human exposure, biological effects, and metabolic pathways:

  • Human Dietary Exposure to Heterocyclic Amines : Studies have indicated that humans are continually exposed to carcinogenic heterocyclic amines through their diet. These compounds are not endogenously formed but are ingested through the consumption of cooked foods (Ushiyama et al., 1991).

  • Biomarkers of Heterocyclic Amine Exposure : Research on 2‐amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP), a compound structurally similar to N-[(4-chlorophenyl)methyl]pyridin-2-amine, revealed the formation of serum albumin and hemoglobin adducts in humans, indicating these as potential biomarkers for assessing dietary exposure to heterocyclic amines (Magagnotti et al., 2000).

  • Metabolic Pathways and Activation : The metabolism of heterocyclic amines involves activation by enzymes like CYP1A2. The formation of DNA adducts through this process is a critical step in the carcinogenic mechanism. The research highlights the importance of understanding the metabolic pathways and genetic predispositions influencing the carcinogenic potential of these compounds (Cheung et al., 2005).

  • Role of Intestinal Bacteria in Metabolism : The intestinal bacteria in humans play a role in metabolizing heterocyclic amines, further influencing the disposition and potential risk associated with these compounds. The variability in microbial composition of the gastrointestinal tract among individuals suggests a differential impact on the metabolism of heterocyclic amines (Vanhaecke et al., 2008).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H413 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and may cause long lasting harmful effects to aquatic life .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRNCCIQUTVWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945556
Record name N-[(4-Chlorophenyl)methyl]pyridin-2-amine
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Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(4-chlorophenyl)methyl]pyridin-2-amine

CAS RN

22881-33-0
Record name N-[(4-Chlorophenyl)methyl]-2-pyridinamine
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Record name N-((4-Chlorophenyl)methyl)pyridin-2-amine
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Record name 22881-33-0
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Record name N-[(4-Chlorophenyl)methyl]pyridin-2-amine
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Record name N-[(4-chlorophenyl)methyl]pyridin-2-amine
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